molecular formula C8H2ClF7 B3031325 1-(Chloromethyl)-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene CAS No. 248262-31-9

1-(Chloromethyl)-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene

Cat. No.: B3031325
CAS No.: 248262-31-9
M. Wt: 266.54 g/mol
InChI Key: LXQPOEOIIDQDDB-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C8H2ClF7 and its molecular weight is 266.54 g/mol. The purity is usually 95%.
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Scientific Research Applications

Application in Synthetic Chemistry

1-(Chloromethyl)-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene has been utilized in various synthetic chemistry applications. For instance, it served as a starting material in the scalable production of APD334 precursor 4-chloromethyl-1-cyclopentyl-2-(trifluoromethyl)benzene. This process involved a two-step method starting from commercially available materials and was scaled up to pilot-plant production (Sengupta et al., 2015).

Applications in Electrophilic Reactions

The compound has been used in electrophilic reactions, like iodination of alkyl substituted benzenes. Specifically, elemental iodine activated by a derivative of this compound was employed for selective and effective iodination of benzene derivatives (Stavber et al., 2002).

In Fluorine Chemistry

This chemical is significant in fluorine chemistry, particularly in the synthesis of fluorinated molecules relevant to conducting polymer research. It has been transformed into various fluorinated compounds, showcasing its versatility in creating new materials with potential applications in electronics and materials science (Krebs & Jensen, 2003).

Role in Organic Chemistry

In organic chemistry, derivatives of this compound have been used as catalysts or mediators in various reactions. For example, the 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) derivative is a valuable reagent for electrophilic fluorination and has been employed in various functionalizations of organic compounds (Stavber & Zupan, 2005).

Applications in Crystallography and Molecular Structure

The compound has also been studied in the context of molecular symmetry in the solid state and crystal structures. Research into bis-(chloromethyl)benzenes, which include derivatives of the compound , provided insights into molecular symmetry persistence in the solid state, contributing to our understanding of crystallography and molecular structure (Basaran et al., 1992).

Properties

IUPAC Name

1-(chloromethyl)-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2ClF7/c9-1-2-4(10)6(12)3(8(14,15)16)7(13)5(2)11/h1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQPOEOIIDQDDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2ClF7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10513515
Record name 1-(Chloromethyl)-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

248262-31-9
Record name 1-(Chloromethyl)-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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